5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a synthetic organic compound notable for its complex molecular structure. The compound is of particular interest in various fields due to its potential biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of 4,6-dimethylpyridine-3-carbonitrile as a starting material
Intermediate Formation: : Next, the piperidinyl moiety is introduced. This is achieved by reacting the appropriate piperidine derivative with the intermediate compound under controlled temperatures and conditions, ensuring the correct regioselectivity and purity.
Final Assembly:
Industrial Production Methods: : In industrial settings, the compound can be synthesized using a flow chemistry approach, allowing for better control over reaction parameters, increased safety, and scalability. This method employs automated reactors and continuous flow techniques, which enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: : Reduction reactions, such as the use of lithium aluminum hydride, may affect the nitrile groups, converting them to amines under appropriate conditions.
Substitution: : Halogen substitution reactions are common, especially with nucleophilic agents like sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, under mild temperatures.
Reduction: : Lithium aluminum hydride in dry ether, performed under inert atmosphere.
Substitution: : Sodium methoxide in methanol, conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: : Formation of N-oxides or hydroxyl derivatives.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
Enzyme Inhibition Studies: : Used in the study of enzyme inhibition, particularly in understanding the inhibition mechanisms of enzymes such as kinases and proteases.
Medicine
Drug Development: : Its structure offers potential as a scaffold for designing new therapeutic agents, particularly in targeting neurological and cardiovascular diseases.
Industry
Materials Science: : Utilized in the synthesis of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action for this compound depends on its application. In enzyme inhibition, the compound interacts with the active site of the enzyme, forming stable complexes that prevent the enzyme from catalyzing its reaction. The presence of multiple functional groups allows for various interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-5,7-dimethylpyridine-3-carbonitrile
5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carboxamide
Uniqueness
Functional Group Positioning: : The specific positioning of the functional groups in 5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile gives it distinct chemical and biological properties compared to its analogs.
Biological Activity: : Differences in biological activity profiles can be attributed to the slight variations in molecular structure, influencing binding affinities and selectivity toward different biological targets.
This compound's unique structure and versatility make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-13-17(10-23)20(25-14(2)19(13)21)26-7-3-4-16(11-26)12-27-18-8-15(9-22)5-6-24-18/h5-6,8,16H,3-4,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGDPUNVKHKGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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